molecular formula C16H20OSi B14719912 Butyl(diphenyl)silanol CAS No. 17964-41-9

Butyl(diphenyl)silanol

Cat. No.: B14719912
CAS No.: 17964-41-9
M. Wt: 256.41 g/mol
InChI Key: GEEVFOWFGFZMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(diphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to a butyl group and two phenyl groups, along with a hydroxyl group. This compound is part of the broader class of silanols, which are silicon analogs of alcohols. Silanols are known for their unique chemical properties and are widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(diphenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of butyl(diphenyl)chlorosilane. The reaction typically proceeds as follows:

Butyl(diphenyl)chlorosilane+H2OThis compound+HCl\text{Butyl(diphenyl)chlorosilane} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl} Butyl(diphenyl)chlorosilane+H2​O→this compound+HCl

This reaction is usually carried out under controlled conditions to ensure the complete conversion of the chlorosilane to the silanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves batch processes where oligomeric siloxane diols are polycondensed to obtain silanol end-capped polymers . The process typically includes steps to remove volatile compounds and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl(diphenyl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: Silanols can be reduced to silanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Silanones

    Reduction: Silanes

    Substitution: Various substituted silanes depending on the reagent used

Scientific Research Applications

Butyl(diphenyl)silanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl(diphenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, silanols can interact with enzymes and other proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylsilanediol
  • Triphenylsilanol
  • Butyl(trimethyl)silanol

Uniqueness

Butyl(diphenyl)silanol is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties. The combination of these groups allows for specific reactivity patterns and applications that are not observed in other silanols .

Properties

CAS No.

17964-41-9

Molecular Formula

C16H20OSi

Molecular Weight

256.41 g/mol

IUPAC Name

butyl-hydroxy-diphenylsilane

InChI

InChI=1S/C16H20OSi/c1-2-3-14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3

InChI Key

GEEVFOWFGFZMKW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.